molecular formula C10H16Br2N2O B6223281 4-[1-(aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide CAS No. 2763779-87-7

4-[1-(aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide

Cat. No.: B6223281
CAS No.: 2763779-87-7
M. Wt: 340.1
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Description

4-[1-(aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide is a chemical compound with the CAS number 2763779-87-7 It is a derivative of pyridine and cyclobutane, featuring an aminomethyl group attached to the cyclobutyl ring and a hydroxyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction of a suitable precursor.

    Introduction of the aminomethyl group: This step involves the reaction of the cyclobutyl compound with a suitable amine source under controlled conditions.

    Pyridine ring functionalization: The hydroxyl group is introduced onto the pyridine ring through a selective hydroxylation reaction.

    Formation of the dihydrobromide salt: The final step involves the reaction of the aminomethylcyclobutylpyridin-2-ol with hydrobromic acid to form the dihydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-(aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The aminomethyl group can be reduced to form a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines can be used under appropriate conditions.

Major Products

    Oxidation: Formation of pyridin-2-one derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-[1-(aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-(aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors, while the hydroxyl group on the pyridine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[1-(aminomethyl)cyclobutyl]pyridine: Lacks the hydroxyl group on the pyridine ring.

    4-[1-(aminomethyl)cyclobutyl]pyridin-2-one: Contains a ketone group instead of a hydroxyl group.

    4-[1-(aminomethyl)cyclobutyl]pyridin-2-amine: Contains an amine group instead of a hydroxyl group.

Uniqueness

4-[1-(aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide is unique due to the presence of both the aminomethyl and hydroxyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

2763779-87-7

Molecular Formula

C10H16Br2N2O

Molecular Weight

340.1

Purity

95

Origin of Product

United States

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